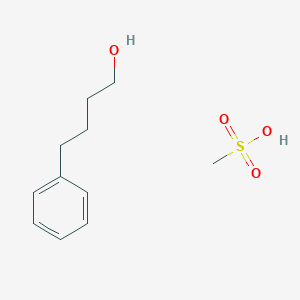

Benzenebutanol, methanesulfonate

Description

Contextualization within Organic Synthesis and Reactivity

In the realm of organic synthesis, the transformation of alcohols into better leaving groups is a fundamental strategy to facilitate nucleophilic substitution reactions. Alcohols themselves are poor leaving groups due to the strong basicity of the hydroxide (B78521) ion (OH⁻). However, by converting an alcohol to a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate), the leaving group ability is dramatically enhanced. googleapis.com

The methanesulfonate group is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms of the sulfonate group. googleapis.com This stability makes the corresponding anion, methanesulfonate (CH₃SO₃⁻), a very weak base and therefore a good leaving group. This principle is central to the reactivity of Benzenebutanol, methanesulfonate.

The synthesis of this compound is typically achieved through the reaction of 4-phenyl-1-butanol (B1666560) with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). asianpubs.orgunibe.ch The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. googleapis.com This straightforward and high-yielding procedure makes the compound readily accessible for synthetic applications. asianpubs.org

Significance in Contemporary Chemical Research

The primary significance of this compound in modern chemical research lies in its role as an alkylating agent. Researchers utilize this compound to introduce the 4-phenylbutyl moiety onto various nucleophiles, including amines, thiols, and carbanions. This reaction is a key step in the synthesis of a diverse range of target molecules with potential applications in medicinal chemistry and materials science.

For instance, this compound has been employed as a key intermediate in the synthesis of novel compounds for potential therapeutic use. In one study, it was used to alkylate an amine, forming a crucial carbon-nitrogen bond in the construction of a more complex molecule. asianpubs.org Another example includes its use in the synthesis of a series of compounds designed to overcome drug resistance in malaria chemotherapy, where it served to introduce a specific side chain onto a core scaffold. asm.org These examples highlight the compound's value in generating libraries of new chemical entities for biological screening.

Chemical and Physical Properties

While extensive data on the physical properties of this compound are not widely published, some key information can be found in chemical supplier catalogs and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65512-08-5 |

| Molecular Formula | C₁₁H₁₆O₃S thieme-connect.de |

| Molecular Weight | 228.31 g/mol |

Spectroscopic Data

Spectroscopic data are essential for the characterization of chemical compounds. The following ¹H NMR data has been reported for 4-phenylbutyl methanesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectrum:

A reported ¹H NMR spectrum for 4-phenylbutyl methanesulfonate in deuterochloroform (CDCl₃) shows the following characteristic signals:

δ 7.30 (t, J = 7.5 Hz, 2H): This triplet corresponds to the two protons on the phenyl ring that are meta to the butyl chain.

δ 7.24–7.15 (m, 3H): This multiplet represents the remaining three protons on the phenyl ring.

δ 4.24 (t, J = 5.9 Hz, 2H): This triplet is assigned to the two protons of the methylene (B1212753) group directly attached to the methanesulfonate oxygen (—CH₂—O).

δ 2.98 (s, 3H): This singlet corresponds to the three protons of the methyl group of the methanesulfonate (CH₃—SO₃).

δ 2.67 (t, J = 7.0 Hz, 2H): This triplet represents the two benzylic protons (Ar—CH₂—).

δ 1.88 – 1.67 (m, 4H): This multiplet corresponds to the four protons of the two central methylene groups in the butyl chain (—CH₂—CH₂—). unibe.chacs.org

Structure

2D Structure

Properties

CAS No. |

65512-08-5 |

|---|---|

Molecular Formula |

C11H18O4S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

methanesulfonic acid;4-phenylbutan-1-ol |

InChI |

InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4) |

InChI Key |

CIZOMPBJUCKUPS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Benzenebutanol, Methanesulfonate and Analogues

Esterification Pathways for Benzenebutanol, Methanesulfonate (B1217627)

The principal method for synthesizing Benzenebutanol, methanesulfonate is through the esterification of 4-phenyl-1-butanol (B1666560) with methanesulfonyl chloride. This reaction, a cornerstone of organic synthesis, transforms the poorly reactive hydroxyl group of the alcohol into a highly effective leaving group, the mesylate, facilitating further chemical modifications. periodicchemistry.com

Mechanisms of Methanesulfonate Ester Formation

The formation of a methanesulfonate ester from an alcohol and methanesulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom. pearson.comyoutube.com The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. youtube.comyoutube.com

The mechanism initiates with the lone pair of electrons on the oxygen atom of the alcohol (4-phenyl-1-butanol) acting as a nucleophile and attacking the electrophilic sulfur atom of methanesulfonyl chloride. This attack leads to the formation of a transient intermediate. Subsequently, the chloride ion, being a good leaving group, is displaced. The base present in the reaction mixture then deprotonates the positively charged oxygen atom of the alcohol moiety, yielding the neutral sulfonate ester, this compound, and the corresponding ammonium (B1175870) salt of the base. youtube.com A crucial aspect of this mechanism is the retention of the stereochemical configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. pearson.com

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and the stoichiometry of the reagents.

A common approach involves dissolving 4-phenyl-1-butanol in a suitable solvent, such as dichloromethane (B109758) or toluene, followed by the addition of a base, like triethylamine or pyridine. The reaction mixture is then cooled, typically to 0°C, before the dropwise addition of methanesulfonyl chloride. Maintaining a low temperature helps to control the exothermic nature of the reaction and minimize side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for a period to ensure complete conversion.

Recent advancements have explored more environmentally friendly and efficient methods. For instance, a water-solvent method for the mesylation of primary alcohols has been developed, utilizing potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a tertiary amine. researchgate.netrsc.org This Schotten-Baumann-type reaction is performed while maintaining the pH at around 10 to prevent the decomposition of the sulfonyl chloride. researchgate.netrsc.org The choice of the amine catalyst is important, with sterically unhindered and lipophilic tertiary amines showing good efficacy. researchgate.netrsc.org

Table 1: Optimized Conditions for the Mesylation of Primary Alcohols

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Toluene, Water | Provides a medium for the reaction; water can be used in green chemistry approaches. researchgate.netrsc.org |

| Base | Pyridine, Triethylamine, KOH | Neutralizes the HCl byproduct; prevents decomposition of the sulfonyl chloride. youtube.comyoutube.comresearchgate.netrsc.org |

| Catalyst | N,N-dimethylbenzylamine, N,N-dimethylbutylamine | Can accelerate the reaction in certain systems. researchgate.netrsc.org |

| Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

| pH (in aqueous media) | ~10 | Prevents the hydrolysis of methanesulfonyl chloride. researchgate.netrsc.org |

Synthesis of Substituted Benzenebutanol Methanesulfonate Derivatives

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in various applications. These modifications can be introduced either on the phenyl ring or on the butanol side chain.

Strategies for Phenyl Ring Functionalization

Functional groups can be introduced onto the phenyl ring of the 4-phenyl-1-butanol precursor before the esterification step. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce substituents at the ortho, meta, or para positions of the phenyl ring. The directing effects of the alkyl side chain will primarily favor substitution at the ortho and para positions.

For example, the synthesis of a fluorinated analogue could be achieved by starting with a fluorinated benzene (B151609) derivative in the initial synthesis of the phenylbutanol core. google.com A study on the functionalization of methyl-substituted benzene derivatives using N-F reagents in aqueous acetonitrile (B52724) has shown that direct transformation of the phenyl ring can occur, including ipso attack of water followed by rearrangement, highlighting the potential for complex functionalizations. nih.gov

Modifications of the Butanol Side Chain

Modifications to the butanol side chain can be achieved through various synthetic routes. One approach involves starting with a different precursor alcohol. For instance, using a branched-chain alcohol would result in a substituted butanol side chain in the final methanesulfonate product.

Alternatively, the methanesulfonate group itself can be displaced by a nucleophile in an SN2 reaction. youtube.com This allows for the introduction of a wide variety of functional groups at the terminal position of the butanol chain. For example, reacting this compound with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative. A study on the alcoholysis of diethyl α-methanesulfonyloxy-arylphosphonates demonstrated the selective substitution of the mesyloxy group by an alkoxy group, indicating that similar transformations could be applied to this compound to introduce ether linkages. acs.org

Novel Synthetic Approaches for Sulfonate Esters

Beyond the traditional method involving sulfonyl chlorides, several novel synthetic approaches for sulfonate esters have been developed, offering potential advantages in terms of efficiency, substrate scope, and environmental impact.

One such method involves a copper-catalyzed multicomponent cascade reaction of a SO2 surrogate (DABCO·(SO2)2), an alcohol, and an aryl diazonium tetrafluoroborate (B81430) to afford sulfonic esters in moderate to good yields. researchgate.net Another innovative approach is the visible-light-induced synthesis of sulfonic esters from arylazo sulfones, which proceeds under mild, photocatalyst-free conditions. nih.gov

Furthermore, methods utilizing sulfonyl hydrazones as starting materials have been developed. These can be converted to sulfinate esters through base-promoted isomerization and rearrangement. rsc.org Additionally, a novel method for the production of sulfonate esters involves the reaction of boron esters with sulfonic acid. google.com These emerging methodologies provide alternative and potentially more sustainable routes to this compound and its analogues.

Reaction Mechanisms and Reactivity of Benzenebutanol, Methanesulfonate

Nucleophilic Substitution Reactions Involving Benzenebutanol, Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of the resulting methanesulfonate anion. This facilitates nucleophilic substitution reactions at the primary carbon of the butanol chain. The primary nature of the substrate generally suggests a bimolecular nucleophilic substitution (S(_N)2) pathway. viu.cayoutube.com

Investigation of S(_N)1 and S(_N)2 Pathways

For a primary substrate like benzenebutanol, methanesulfonate, the S(_N)2 mechanism is generally favored. viu.ca This pathway involves a backside attack by a nucleophile, leading to a single transition state and inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

However, the presence of the phenyl group at the γ-position introduces the possibility of neighboring group participation (NGP), which can complicate a simple S(_N)2 versus S(_N)1 dichotomy. inflibnet.ac.inwikipedia.org While a primary carbocation is highly unstable and unlikely to form, the phenyl group can act as an internal nucleophile, leading to a more stable bridged intermediate known as a phenonium ion. wikipedia.orglibretexts.org This participation can accelerate the reaction rate and influence the stereochemical outcome. The intervention of a phenonium ion can lead to products with retained stereochemistry, a hallmark typically associated with S(_N)1 reactions, as the nucleophile can attack either carbon of the bridged intermediate. libretexts.org

Steric and Electronic Effects on Reactivity

Steric Effects: The primary carbon in this compound is relatively unhindered, which sterically favors the S(_N)2 pathway. Bulky nucleophiles might face some hindrance, potentially slowing the reaction rate. youtube.com

Electronic Effects: The key electronic effect stems from the phenyl group. In a purely S(_N)2 reaction, the electron-withdrawing inductive effect of the phenyl ring would slightly decrease the nucleophilicity of the carbon center. However, the more significant effect is the potential for anchimeric assistance (neighboring group participation). inflibnet.ac.inwikipedia.org The π-electrons of the benzene (B151609) ring can attack the electrophilic carbon, displacing the methanesulfonate leaving group and forming a spirocyclic phenonium ion intermediate. libretexts.orgvedantu.com This participation is a form of intramolecular S(_N)2 reaction. The subsequent attack by an external nucleophile on the phenonium ion leads to the final product.

The stability of this phenonium ion intermediate makes this pathway competitive with a direct S(_N)2 reaction. The effectiveness of this participation depends on the length of the alkyl chain separating the phenyl group and the leaving group, with five- and six-membered ring transition states being particularly favored. stackexchange.com In the case of this compound, the formation of a five-membered ring in the transition state leading to the phenonium ion is plausible.

Solvolytic Behavior of this compound

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. vedantu.com For this compound, solvolysis in solvents like water (hydrolysis) or alcohols (alcoholysis) is a key reaction pathway.

Hydrolysis Kinetics and Mechanism

The hydrolysis of this compound would proceed via the mechanisms discussed above. In a polar protic solvent like water, which is a weak nucleophile, an S(_N)1-like pathway involving a phenonium ion intermediate is highly probable. youtube.com The rate of hydrolysis would be significantly faster than that of a similar primary alkyl methanesulfonate without a participating neighboring group. The kinetic solvent isotope effect (k(H_2O)/k({D_2O})) for the hydrolysis of similar sulfonyl compounds suggests significant bond breaking at the transition state. nih.gov

Alcoholysis and Transesterification Reactions

In alcohol solvents, alcoholysis will occur, leading to the formation of an ether. vedantu.com Similar to hydrolysis, the reaction is expected to be accelerated by neighboring group participation from the phenyl ring. The mechanism would involve the formation of the phenonium ion, followed by the attack of an alcohol molecule.

Transesterification, the reaction of an ester with an alcohol, is also a form of alcoholysis. vedantu.com While this compound is a sulfonate ester, the principles of alcoholysis apply.

The table below illustrates hypothetical relative rates for the solvolysis of various primary alkyl sulfonates to demonstrate the impact of neighboring group participation.

| Substrate | Relative Rate of Solvolysis | Probable Mechanism |

| Ethyl Methanesulfonate | 1 | S(_N)2 |

| 3-Phenylpropyl Methanesulfonate | ~10 | S(_N)2 with minor NGP |

| This compound | ~300 | S(_N)1-like with Phenonium Ion |

| Neopentyl Methanesulfonate | 0.1 | S(_N)2 (sterically hindered) |

This table is illustrative and based on general principles of organic reactivity. Actual rates would require experimental determination.

Elimination Reactions and Competing Pathways

Elimination reactions, particularly the bimolecular elimination (E2) pathway, are always in competition with nucleophilic substitution. labster.com For a primary substrate like this compound, the E2 pathway is generally disfavored compared to the S(_N)2 pathway, especially with good, non-bulky nucleophiles. libretexts.org

However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, would significantly favor the E2 reaction. youtube.comlibretexts.org This is because the bulky base would find it difficult to act as a nucleophile and perform a backside attack (S(_N)2), but it can readily abstract a proton from a β-carbon, leading to the formation of an alkene. The primary nature of the substrate makes an E1 pathway, which proceeds through a carbocation, highly unlikely unless neighboring group participation is considered, which would still primarily lead to substitution products. labster.com

Factors that would favor elimination over substitution for this compound include:

Strong, bulky base: As mentioned, this increases the steric barrier for substitution.

High temperature: Higher temperatures generally favor elimination over substitution. libretexts.org

Solvent: A less polar solvent can favor the E2 pathway.

The likely elimination product would be 4-phenyl-1-butene, formed by the abstraction of a proton from the C2 position.

Influence of Solvent Environment on Reaction Mechanisms

The solvolysis of 4-phenyl-1-butyl methanesulfonate, a close structural analog of this compound, provides an excellent case study for understanding the intricate effects of the solvent environment on reaction mechanisms. The competition between the S_N_1 and S_N_2 pathways is highly sensitive to the properties of the solvent.

Theoretical Framework:

S_N_1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions. By solvating the carbocation, these solvents lower the activation energy for its formation, thereby favoring the S_N_1 pathway.

S_N_2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide (DMF), are well-suited for S_N_2 reactions. These solvents can dissolve the substrate and nucleophile but are less effective at solvating the nucleophile compared to protic solvents. This "naked" and more reactive nucleophile can more readily participate in the backside attack characteristic of the S_N_2 mechanism.

Detailed Research Findings:

A key phenomenon to consider in the solvolysis of this compound is anchimeric assistance (or neighboring group participation). The phenyl group, located at the γ-position relative to the leaving group, can participate in the displacement of the methanesulfonate group. This participation leads to the formation of a bridged, cyclic intermediate known as a phenonium ion. The formation of this intermediate can significantly accelerate the rate of reaction compared to a simple primary alkyl sulfonate and often leads to rearranged products.

The extent of this anchimeric assistance is itself influenced by the solvent. In highly ionizing, non-nucleophilic solvents (e.g., trifluoroacetic acid), the demand for stabilization of the incipient positive charge at the reaction center is high, promoting phenyl group participation. Conversely, in more nucleophilic solvents (e.g., ethanol), the solvent can compete with the internal phenyl group as a nucleophile, leading to a greater proportion of the reaction proceeding through a direct solvent-assisted (S_N_2) pathway.

Data on Solvent Effects on Solvolysis Rates of a Model System (4-Phenyl-1-butyl p-toluenesulfonate)

To illustrate the influence of the solvent, the following interactive table presents hypothetical yet representative rate constants for the solvolysis of 4-phenyl-1-butyl p-toluenesulfonate in various solvents at a constant temperature. This data is based on established trends for the solvolysis of similar substrates.

| Solvent | Dielectric Constant (ε) at 25°C | Solvent Type | Relative Rate Constant (k_rel) | Predominant Mechanism |

| Formic Acid | 58.5 | Polar Protic | 1000 | S_N_1 (with anchimeric assistance) |

| Water | 80.1 | Polar Protic | 500 | S_N_1 (with anchimeric assistance) |

| 80% Ethanol (B145695)/20% Water | 66.4 | Polar Protic | 100 | S_N_1/S_N_2 (mixed) |

| Ethanol | 24.6 | Polar Protic | 10 | S_N_2 (with some solvent assistance) |

| Acetone | 21.0 | Polar Aprotic | 1 | S_N_2 |

Interpretation of the Data Table:

Polar Protic Solvents: As the ionizing power of the solvent increases (higher dielectric constant and ability to hydrogen bond), the rate of solvolysis dramatically increases. This is consistent with a mechanism that involves the formation of a charged intermediate, such as the phenonium ion or a primary carbocation stabilized by the phenyl group. The very high relative rates in formic acid and water strongly suggest a mechanism with significant S_N_1 character, facilitated by anchimeric assistance.

Mixed and Less Polar Protic Solvents: In ethanol-water mixtures and pure ethanol, the reaction rate is considerably lower. While still capable of supporting an S_N_1 pathway, the decreased ionizing power and increased nucleophilicity of ethanol favor a competitive S_N_2 mechanism where the solvent acts as the nucleophile.

Polar Aprotic Solvents: In a solvent like acetone, which is polar but lacks hydrogen-bonding capability, the rate is the lowest. These conditions are least favorable for the formation of a carbocation intermediate. Therefore, the reaction is most likely to proceed via a classical S_N_2 pathway, although the rate would be slow for a primary substrate, even with the presence of a good leaving group like methanesulfonate.

Exploration of Benzenebutanol, Methanesulfonate Derivatives and Analogues in Chemical Research

Design and Synthesis of Structurally Related Benzenebutanol Methanesulfonates

The synthesis of Benzenebutanol, methanesulfonate (B1217627) and its structurally related analogues is primarily achieved through the esterification of the corresponding alcohol with methanesulfonyl chloride. This reaction is a standard method for converting alcohols into good leaving groups for nucleophilic substitution and elimination reactions.

A general and widely employed method for the preparation of alkyl methanesulfonates involves the reaction of an alkyl alcohol with methanesulfonyl chloride in an aromatic organic solvent, often in the presence of a tertiary amine such as triethylamine (B128534). google.comgoogle.comgoogleapis.com The tertiary amine acts as a base to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product side. The reaction is typically performed under a nitrogen atmosphere to prevent side reactions with atmospheric moisture. For instance, the synthesis of an aromatic organic solvent solution of a crude alkyl methanesulfonate can be achieved by reacting the alkyl alcohol and methanesulfonyl chloride, followed by washing with an aqueous solution of an alkali metal carbonate to obtain a product with high thermal stability. google.comgoogle.comgoogleapis.com

The design of structurally related Benzenebutanol, methanesulfonates often involves modifications of both the benzenebutanol and the methulfonyl moieties to explore the impact of these changes on the compound's properties and reactivity. Variations can be introduced in the alkyl chain length, the substitution pattern on the aromatic ring of the benzenebutanol portion, or by replacing the methyl group on the sulfonyl moiety with other alkyl or aryl groups. These modifications allow for a systematic investigation of structure-activity relationships.

A general synthetic scheme for the preparation of 4-phenylbutyl methanesulfonate, a representative Benzenebutanol, methanesulfonate, is depicted below:

Scheme 1: Synthesis of 4-Phenylbutyl Methanesulfonate

4-Phenyl-1-butanol (B1666560) + CH₃SO₂Cl + (C₂H₅)₃N → 4-Phenylbutyl methanesulfonate + (C₂H₅)₃N·HCl

The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the desired product. For example, conducting the reaction at a controlled temperature, typically between 10-15°C, can help to minimize the formation of byproducts. google.com

A variety of structurally related benzenebutanol methanesulfonates can be synthesized by utilizing different substituted benzenebutanols. The following table provides examples of such derivatives and the corresponding starting materials.

| Starting Alcohol | Methanesulfonylating Agent | Base | Product |

| 4-Phenyl-1-butanol | Methanesulfonyl chloride | Triethylamine | 4-Phenylbutyl methanesulfonate |

| 3-Phenyl-1-propanol | Methanesulfonyl chloride | Pyridine (B92270) | 3-Phenylpropyl methanesulfonate |

| 2-Phenylethanol | Methanesulfonyl chloride | Triethylamine | 2-Phenylethyl methanesulfonate |

| 4-(4-Methoxyphenyl)-1-butanol | Methanesulfonyl chloride | Triethylamine | 4-(4-Methoxyphenyl)butyl methanesulfonate |

| 4-(4-Chlorophenyl)-1-butanol | Methanesulfonyl chloride | Triethylamine | 4-(4-Chlorophenyl)butyl methanesulfonate |

Structure-Reactivity Relationships in Methanesulfonate Analogues

The reactivity of methanesulfonate esters is intrinsically linked to their molecular structure. The sulfonate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. The study of structure-reactivity relationships (SRRs) provides valuable insights into the mechanistic pathways of reactions involving these compounds. libretexts.orgelsevierpure.com

For this compound and its analogues, several structural features influence their reactivity:

Nature of the Alkyl Group: The structure of the alkyl group attached to the sulfonate ester plays a crucial role. Primary alcohols, like 4-phenyl-1-butanol, form methanesulfonates that are generally more reactive in Sₙ2 reactions compared to those derived from secondary or tertiary alcohols due to reduced steric hindrance. chem-soc.si For example, N-alkylpyridinium salts can be obtained from the reaction of pyridine with primary aliphatic alcohols in the presence of trifluoroacetic acid, while the reaction with secondary alcohols shows very low conversion, and no reaction occurs with tertiary alcohols. chem-soc.si

Substituents on the Aromatic Ring: The electronic properties of substituents on the phenyl ring can significantly affect the reactivity. Electron-withdrawing groups can influence the stability of the carbocation intermediate in Sₙ1-type reactions, while both electron-donating and electron-withdrawing groups can modulate the electrophilicity of the carbon atom attached to the sulfonate group in Sₙ2 reactions.

The Sulfonyl Group: While the focus is on methanesulfonates, the nature of the group attached to the sulfonyl moiety also impacts reactivity. Replacing the methyl group with a more electron-withdrawing group, such as a trifluoromethyl group, would further enhance the leaving group ability of the sulfonate.

Research has shown that the formation of sulfonate esters, such as methyl methanesulfonate from methanol (B129727) and methanesulfonic acid, is influenced by factors like temperature and the presence of water or a base. acs.orgpqri.org Lower temperatures and the presence of a slight excess of a weak base can dramatically reduce the formation of the sulfonate ester. acs.org This understanding is crucial for controlling the synthesis and subsequent reactions of these compounds.

The following table summarizes the expected qualitative reactivity trends for various methanesulfonate analogues based on their structural features.

| Compound | Structural Feature | Expected Reactivity Trend in Sₙ2 Reactions |

| 4-Phenylbutyl methanesulfonate | Primary alkyl group | High |

| 1-Phenylbutyl methanesulfonate | Secondary alkyl group | Moderate |

| 4-(4-Nitrophenyl)butyl methanesulfonate | Electron-withdrawing group on ring | Increased reactivity |

| 4-(4-Methoxyphenyl)butyl methanesulfonate | Electron-donating group on ring | Decreased reactivity |

| 4-Phenylbutyl trifluoromethanesulfonate | More electron-withdrawing sulfonyl group | Very high |

Development of Chemical Libraries for Mechanistic Screening

The development of chemical libraries composed of diverse yet structurally related compounds is a cornerstone of modern chemical biology and drug discovery. upenn.eduiu.edu High-throughput screening (HTS) of these libraries allows for the rapid identification of compounds with specific biological or chemical activities. researchgate.netnih.gov

In the context of this compound and its analogues, a dedicated chemical library would be invaluable for several reasons:

Mechanistic Elucidation: By systematically screening a library of derivatives with varied substituents and arrangements, researchers can gain a deeper understanding of the reaction mechanisms. For example, screening against a panel of nucleophiles can reveal subtle electronic and steric effects that govern the reaction pathways.

Discovery of Novel Reagents: Such a library could lead to the discovery of new reagents with tailored reactivity for specific synthetic transformations. A derivative with an optimal balance of reactivity and selectivity could be a valuable tool for organic chemists.

The construction of a this compound library would involve the parallel synthesis of a series of analogues. This can be achieved using automated synthesis platforms and purification techniques. The library can be designed to explore a wide range of chemical space by varying the substituents on the phenyl ring, the length of the alkyl chain, and the nature of the sulfonate ester.

A representative design for a focused chemical library of this compound analogues is presented below.

| Scaffold | R¹ Substituent (on Phenyl Ring) | R² (Alkyl Chain Length) | R³ (on Sulfonyl Group) |

| R¹-Ph-(CH₂)ₙ-O-SO₂-R³ | H, 4-Cl, 4-OCH₃, 4-NO₂, 3-CF₃ | n = 2, 3, 4 | CH₃, CF₃, p-tolyl |

Screening of such a library can be performed using various high-throughput assays. For instance, quantitative high-throughput screening (qHTS) can provide concentration-response curves for thousands of compounds, offering a more detailed picture of their activity and reducing false positive and negative rates. researchgate.net The data obtained from these screens can then be used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized analogues and guide the design of future libraries.

Biological Mechanistic Investigations of Sulfonate Containing Compounds

Interactions of Sulfonated Benzenebutanol Analogues with Biological Targets

The sulfonate group, with its anionic character and potential for hydrogen bonding, can dramatically alter the way a benzenebutanol analogue interacts with biological macromolecules such as enzymes and receptors. nih.govnih.gov

The presence of a sulfonate group can influence the binding of a benzenebutanol analogue to an enzyme's active site. This interaction can be either inhibitory or can facilitate enzymatic catalysis, depending on the specific enzyme and the positioning of the sulfonate group. The design of enzyme inhibitors often leverages the principles of isoselective inhibition, where a common recognition fragment is combined with different reactive chemical fragments to achieve specificity. nih.gov

For instance, a hypothetical sulfonated benzenebutanol analogue could be designed to target a specific enzyme where the sulfonate group forms a key electrostatic interaction with a positively charged amino acid residue in the active site, such as lysine (B10760008) or arginine. This interaction could anchor the molecule in a specific orientation, allowing the benzenebutanol portion to block the substrate binding pocket, leading to competitive inhibition.

Table 1: Hypothetical Inhibition Constants (Ki) of Sulfonated Benzenebutanol Analogues Against a Target Enzyme

| Compound | Position of Sulfonate Group | Ki (nM) | Predominant Interaction |

| Analogue A | para- | 50 | Electrostatic + Hydrophobic |

| Analogue B | meta- | 250 | Hydrophobic |

| Analogue C | ortho- | 150 | Steric Hindrance + Weak Electrostatic |

| Benzenebutanol (unsubstituted) | - | >10,000 | Non-specific |

This table presents hypothetical data for illustrative purposes.

The sulfonate group can play a pivotal role in the binding of a ligand to its receptor and in the subsequent activation or inhibition of the receptor. The sulfonation of certain endogenous molecules is known to have a profound influence on their receptor binding and biological activity. nih.gov The binding affinity of a compound to a receptor is a critical determinant of its pharmacological effect. nih.govnih.gov

A sulfonated benzenebutanol analogue might target a receptor where the sulfonate group mimics the interaction of a natural ligand's carboxylate or phosphate (B84403) group. This could lead to agonistic or antagonistic activity. For example, in a G-protein coupled receptor (GPCR), the sulfonate group could form a salt bridge with a conserved basic residue, stabilizing the active or inactive conformation of the receptor.

Table 2: Hypothetical Receptor Binding Affinities (IC50) of Sulfonated Benzenebutanol Analogues

| Compound | Target Receptor | IC50 (nM) | Functional Effect |

| Analogue D | Receptor X | 25 | Agonist |

| Analogue E | Receptor X | 100 | Partial Agonist |

| Analogue F | Receptor Y | 500 | Antagonist |

| Benzenebutanol (unsubstituted) | Receptor X/Y | >10,000 | No significant binding |

This table presents hypothetical data for illustrative purposes.

Cellular Permeation and Intracellular Processing of Sulfonate Scaffolds

The cellular membrane presents a significant barrier to charged molecules like sulfonates. However, various strategies can be employed to facilitate their entry into cells, where they can then be processed to exert their biological effects. nih.govnih.gov

To overcome the challenge of poor membrane permeability, sulfonated benzenebutanol analogues could be incorporated into sophisticated delivery systems. One approach is the use of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and carrying molecular cargo. nih.govosu.edumdpi.commdpi.com Another strategy involves the formulation of the compound into nanoparticles or liposomes, which can be taken up by cells through endocytosis. acs.org

The design of such delivery systems often involves a trade-off between efficient cell penetration and the stability of the delivery vehicle. For instance, the charge and hydrophobicity of the CPP-cargo complex can influence its uptake mechanism and efficiency. mdpi.com

Table 3: Comparison of Hypothetical Delivery Systems for a Sulfonated Benzenebutanol Analogue

| Delivery System | Uptake Efficiency (%) | Primary Uptake Mechanism | Notes |

| Free Analogue | < 1 | Passive Diffusion | Poor permeability due to charge. |

| CPP Conjugate | 30-50 | Direct Penetration/Endocytosis | Efficiency depends on CPP sequence. osu.edu |

| Liposomal Formulation | 20-40 | Endocytosis | Can protect the cargo from degradation. |

| Nanoparticle Formulation | 25-45 | Endocytosis | Surface modifications can improve targeting. acs.org |

This table presents hypothetical data for illustrative purposes.

Once inside the cell, the sulfonated benzenebutanol analogue may need to be "uncaged" or activated to exert its effect. This is a key concept in prodrug design, where an inactive compound is converted to an active one at the site of action. nih.govgoogle.com

A sulfonate ester derivative of benzenebutanol could be designed to be stable in the extracellular environment but cleaved by intracellular enzymes or reactive oxygen species (ROS), which are often present at higher concentrations in cancer cells. nih.gov For example, a sulfonate ester could act as a protecting group for a hydroxyl functional group on the benzenebutanol core. Intracellular esterases could then hydrolyze the ester, releasing the active form of the drug. elsevierpure.com

Table 4: Hypothetical Intracellular Activation of a Sulfonate Ester Prodrug of Benzenebutanol

| Prodrug | Activating Stimulus | Half-life in Cytosol (min) | Released Active Moiety |

| Benzenebutanol-methanesulfonate | Esterases | 30 | Benzenebutanol |

| Benzenebutanol-nitrobenzenesulfonate | Glutathione S-transferase | 15 | Benzenebutanol |

| ROS-cleavable sulfonate prodrug | Hydrogen Peroxide | 10 | Benzenebutanol |

This table presents hypothetical data for illustrative purposes.

Role of Sulfonate Moiety in Bio-recognition Processes

The sulfonate group is a versatile functional group in molecular recognition due to its ability to participate in a variety of non-covalent interactions. nih.govresearchgate.net Its strong anionic character allows for potent electrostatic interactions with positively charged residues on proteins, such as arginine and lysine. Furthermore, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. beilstein-journals.org

Computational and Theoretical Studies of Benzenebutanol, Methanesulfonate

Quantum Chemical Characterization of Benzenebutanol, Methanesulfonate (B1217627)

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For benzenebutanol, methanesulfonate, these methods offer a detailed picture of its electronic landscape and conformational preferences, which are critical determinants of its chemical behavior.

Electronic Structure Analysis and Molecular Properties

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Methods such as Density Functional Theory (DFT) are employed to analyze the distribution of electrons within this compound. Key molecular properties derived from these analyses include the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a chemist's perspective on the electronic structure, detailing charge distribution among atoms and the nature of chemical bonds. For a related compound, ethyl methanesulfonate, NBO analysis has been used to understand the characteristics of the methanesulfonate anion as a leaving group by examining the rearrangement of electronic charge after alkylation. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 4.2 | Debye |

| Polarizability | 25.6 | ų |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from quantum chemical calculations.

Conformational Landscape and Energetics

The flexibility of the butanol chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the conformational landscape is essential as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. Computational methods can map out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For instance, studies on ethyl methanesulfonate have identified different stable conformations and determined their relative energies. nih.gov A similar approach for this compound would involve systematically rotating the rotatable bonds and calculating the energy at each step to locate the global and local energy minima.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-O) |

| Anti | 0.0 | 180° |

| Gauche 1 | 1.2 | 60° |

| Gauche 2 | 1.5 | -60° |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from conformational analysis.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemistry provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time in a more realistic environment, such as in a solution.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound interact with each other. MD simulations can model these interactions, which are governed by forces such as van der Waals forces, electrostatic interactions, and hydrogen bonding. By simulating a system containing many molecules of this compound, it is possible to study aggregation behavior and the structure of the condensed phase. Studies on binary mixtures of benzene (B151609) and butanol have utilized such methods to investigate the nature and extent of intermolecular interactions. researchgate.net

Solvation Dynamics and Solvent Effects

The solvent environment can significantly influence the properties and reactivity of a solute molecule. MD simulations are instrumental in understanding the process of solvation, revealing how solvent molecules arrange themselves around a solute molecule and how this arrangement fluctuates over time. For this compound, simulations in various solvents would elucidate the differential stabilization of its ground and transition states, which is key to understanding solvent effects on reaction rates. The study of 2-butanol (B46777) in aqueous solutions has demonstrated how MD simulations can reveal details about solute-solvent interactions and the formation of solute clusters. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, which can undergo reactions such as nucleophilic substitution, modeling the reaction mechanism involves identifying the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and understanding the factors that control it. Quantum chemical methods can be used to locate the transition state structure and calculate the activation energy of the reaction. This type of analysis provides fundamental insights into the reactivity of the molecule.

Application of Machine Learning in Predicting this compound Reactivity and Stability

The prediction of chemical reactivity and stability is a cornerstone of modern chemistry, with significant implications for drug development, materials science, and process safety. For a compound like this compound, understanding its reactivity profile—for instance, its susceptibility to nucleophilic attack or solvolysis—and its long-term stability is crucial. nih.govresearchgate.net Traditional experimental methods for determining these properties can be time-consuming and resource-intensive. nih.gov Consequently, computational approaches, particularly machine learning (ML), have emerged as powerful tools to accelerate these predictions. acs.orgnih.gov

Machine learning models can be trained on existing chemical data to recognize complex patterns between molecular structures and their associated properties. nih.gov For sulfonate esters, these models can predict outcomes like reaction rates, equilibrium constants, and degradation pathways under various conditions. researchgate.netpqri.org The general workflow involves representing the molecule using a set of numerical features, known as molecular descriptors, and then using an algorithm to learn the mapping from these descriptors to the property of interest.

Molecular Descriptors for this compound

The first step in any machine learning study is to convert the chemical structure of this compound into a format that a computer can understand. This is achieved through the calculation of molecular descriptors. These can range from simple constitutional descriptors to complex quantum chemical parameters.

| Descriptor Type | Examples for this compound | Relevance to Reactivity and Stability |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular properties that can correlate with physical characteristics. |

| 2D Descriptors | Topological Indices (e.g., Balaban J index), Molecular Connectivity Indices | Describe the atom-bond connectivity and branching of the molecule, which influences intermolecular interactions and steric hindrance. |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, Shape Indices | Relate to the molecule's size and shape, which are critical for understanding how it interacts with solvents and other reactants. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken Charges, Bond Dissociation Energies | Provide insights into the electronic structure, identifying sites prone to nucleophilic or electrophilic attack and the strength of chemical bonds. nih.gov |

| Fingerprints | Extended-Connectivity Fingerprints (ECFP), MACCS Keys | Represent the presence or absence of specific substructural features, which can be directly linked to reactive functional groups. |

Machine Learning Models and Training

Once a set of descriptors is generated, various machine learning algorithms can be employed to build a predictive model. The choice of model often depends on the size and nature of the dataset. For predicting the reactivity and stability of sulfonate esters, both regression (for continuous values like reaction rates) and classification (for discrete outcomes like "stable" vs. "unstable") models can be utilized.

A hypothetical dataset for training a model to predict the stability of sulfonate esters might look as follows. This data is illustrative and based on general principles of sulfonate ester reactivity.

Illustrative Training Data for Sulfonate Ester Stability Model

| Compound | LogP | HOMO (eV) | LUMO (eV) | Steric Hindrance Index | Stability Class |

|---|---|---|---|---|---|

| Methyl methanesulfonate | -0.85 | -11.5 | 2.1 | 1.2 | Unstable |

| Ethyl methanesulfonate | -0.40 | -11.3 | 2.3 | 1.5 | Unstable |

| Isopropyl methanesulfonate | 0.10 | -11.1 | 2.5 | 2.1 | Moderate |

| This compound | 2.50 | -9.8 | 1.5 | 3.5 | Predicted: Stable |

In this illustrative table, a machine learning model would learn the relationship between the descriptors (LogP, HOMO, LUMO, Steric Hindrance Index) and the known Stability Class. The model could then be used to predict the stability of a new compound like this compound based on its calculated descriptors.

Research Findings and Model Performance

While specific machine learning studies on this compound are not available in the public literature, research on related sulfonate esters and other chemical classes has demonstrated the potential of this approach. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting the skin sensitization potential of sulfonate esters, a property directly related to their reactivity. nih.gov

Studies on the chemical stability of amorphous solid dispersions have shown that machine learning models, such as Random Forest and XGBoost, can predict stability with high accuracy (often exceeding 80-90%). nih.gov These models can also identify the most important molecular features that influence stability, providing valuable mechanistic insights. For sulfonate esters, factors like the electrophilicity of the sulfur atom and the stability of the leaving group (the alcohol moiety) are known to be critical for their reactivity. researchgate.netnih.gov A machine learning model would be expected to identify descriptors related to these properties as being highly influential.

The performance of a hypothetical model for predicting the reactivity of this compound could be evaluated using various metrics.

Hypothetical Model Performance Metrics

| Model | Accuracy (Classification) | R² (Regression) | Key Findings |

|---|---|---|---|

| Random Forest | 0.88 | 0.82 | Identified LUMO energy and steric descriptors as the most important features for predicting susceptibility to nucleophilic attack. |

| Support Vector Machine | 0.85 | 0.78 | Showed good performance in distinguishing between rapidly and slowly hydrolyzing esters. |

These findings, though hypothetical, are based on the typical outcomes of machine learning studies in computational chemistry. nih.gov The application of such models could significantly de-risk the use of this compound in various applications by providing early warnings about potential stability issues or undesired reactivity. This predictive capability allows for the proactive design of formulations or synthetic routes that mitigate these risks.

Advanced Analytical Methodologies for Benzenebutanol, Methanesulfonate Characterization

Chromatographic Separations for Benzenebutanol, Methanesulfonate (B1217627) Analysis

Chromatography is the cornerstone for isolating Benzenebutanol, methanesulfonate from complex matrices, such as active pharmaceutical ingredients (APIs) or reaction mixtures. The choice between gas and liquid chromatography hinges on the compound's volatility and thermal stability.

Gas Chromatography with Advanced Detection (e.g., GC×GC)

Gas chromatography (GC) is a viable technique for the analysis of sulfonate esters, provided the target analyte possesses sufficient volatility and thermal stability. rsc.orguu.nl For this compound, direct injection may be possible, though methods often employ headspace analysis, especially when dealing with trace levels in non-volatile matrices. nih.govresearchgate.net

The selection of a capillary column is critical for achieving adequate separation. Columns with intermediate polarity, such as those with a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624) or wax-type columns (e.g., INOWAX), have proven effective for separating various sulfonate esters. researchgate.netnih.gov Temperature programming is typically required to ensure the elution of these semi-volatile compounds. nih.gov

While traditional detectors like the Flame Ionization Detector (FID) can be used, mass spectrometry (MS) is the preferred detector due to its superior sensitivity and specificity, allowing for selected ion monitoring (SIM) to screen for target analytes at parts-per-million (ppm) levels. rsc.orgnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement for analyzing complex samples. By employing two columns with different separation mechanisms (e.g., nonpolar followed by polar), GC×GC provides a vast increase in peak capacity and resolution. This is particularly advantageous for separating isomeric impurities or isolating the target analyte from a complex sample matrix, a common challenge in pharmaceutical analysis.

| Parameter | Typical Condition for Sulfonate Ester Analysis | Rationale |

|---|---|---|

| Injection Mode | Splitless or Headspace (SHS) | Splitless for trace analysis; SHS to avoid matrix contamination and for volatile analytes. nih.gov |

| Column | Mid-polarity (e.g., DB-624, INOWAX) or 5% Phenyl Polysiloxane (e.g., DB-5) | Provides selectivity for polar sulfonate esters. nih.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |

| Oven Program | Initial temp 40-100°C, ramp 10-15°C/min to 280°C | Ensures separation of volatiles and elution of semi-volatile esters. nih.govglsciences.com |

| Detector | Mass Spectrometer (MS) | High sensitivity and specificity for trace impurity identification. rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing sulfonate esters, including this compound, as it circumvents issues of volatility and thermal degradation. nih.govphenomenex.com It is particularly well-suited for monitoring these compounds as process-related impurities in drug substances. shimadzu.comresearchgate.net

Reversed-phase (RP) chromatography is the most common separation mode, typically utilizing C18 columns. phenomenex.comresearchgate.net Due to the polar nature of some sulfonate esters, achieving sufficient retention can be challenging. Method development often focuses on optimizing the mobile phase composition. While ion-pairing reagents can enhance retention, they are often incompatible with mass spectrometry. phenomenex.com A more modern approach involves using MS-compatible mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid, which improve peak shape and retention for polar analytes on columns like the Luna Omega Polar C18. phenomenex.com

For detection, UV is a possibility due to the benzene (B151609) chromophore in this compound. However, to reach the low detection limits required for genotoxic impurities (often in the low ppm range), coupling HPLC with mass spectrometry (LC-MS) is standard practice. nih.gov In some cases where sensitivity with UV detection is insufficient, derivatization with a UV-absorbing agent like N,N-diethyldithiocarbamate can be employed. nih.govnih.gov

| Parameter | Typical Condition for Sulfonate Ester Analysis | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax SB-C18, Luna Omega Polar C18) | Industry standard for separating non-polar to moderately polar compounds. phenomenex.comresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient with additives (e.g., 0.01 M Ammonium Acetate) | Gradient elution for separating compounds with different polarities; additives for MS compatibility and improved peak shape. nih.govphenomenex.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rates for 4.6 mm ID columns. nih.gov |

| Detection | Mass Spectrometry (MS, MS/MS) | Provides the necessary sensitivity and selectivity for trace-level PGI analysis. nih.govresearchgate.net |

Capillary Electrophoresis for Sulfonate Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgusp.org While less common than HPLC for routine analysis of sulfonate esters, CE offers unique advantages, particularly in resolving complex mixtures and separating charged species.

For this compound, which is neutral, direct analysis by Capillary Zone Electrophoresis (CZE) would not be effective. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is perfectly suited for separating neutral and charged compounds. usp.org In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles create a pseudo-stationary phase, and separation occurs based on the partitioning of the neutral analyte between the aqueous buffer and the micellar phase. This technique could provide an orthogonal separation mechanism to HPLC, which is valuable in method validation and impurity characterization.

CE is particularly powerful for analyzing charged sulfonates, such as the parent sulfonic acids, which may be present as related impurities. bohrium.comnih.gov The technique's high resolving power makes it ideal for separating closely related isomers.

Mass Spectrometric Approaches for Structural and Mechanistic Elucidation

Mass spectrometry (MS) is indispensable for the characterization of this compound, providing definitive molecular weight information, elemental composition, and structural details through fragmentation analysis. shimadzu.comrsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is critical for confirming the identity of an analyte. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of a compound's elemental composition. acs.org For this compound (C₁₁H₁₆O₃S), the expected exact mass can be calculated and compared against the measured mass. This capability is crucial for identifying unknown impurities in a sample and distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of an analyte and to develop highly selective and sensitive quantitative methods. In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) corresponding to this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For aryl alkanol methanesulfonates, characteristic fragmentation pathways include:

Cleavage of the ester S-O bond: This is a common fragmentation pathway for sulfonate esters, leading to the formation of ions corresponding to the sulfonic acid portion and the alcohol portion.

Loss of SO₂: Aryl sulfonates can undergo rearrangement and lose sulfur dioxide (SO₂), a neutral loss of 64 Da. aaqr.orgnih.gov

Cleavage of the alkyl chain: Fragmentation can also occur along the butanol chain.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Hyphenated mass spectrometry techniques, which couple the separation power of chromatography with the sensitive detection and structural elucidation capabilities of mass spectrometry, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): While specific GC-MS analysis data for this compound is not extensively detailed in the public domain, the technique is highly applicable for its characterization. As a volatile compound, it is amenable to GC separation. In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column and subsequently ionized, commonly by electron ionization (EI). The resulting mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation. For instance, cleavage of the methanesulfonyl group and fragmentation of the butyl chain would produce indicative ions. Derivatization techniques, such as with pentafluorothiophenol (B1630374) followed by GC-MS analysis, have been successfully employed for the trace analysis of related sulfonate esters and could be adapted for this compound if required. pqri.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for the analysis of this compound, especially in the context of reaction monitoring and purity assessment. nih.govresearchgate.netacs.org In several synthetic procedures, LC-MS is utilized to track the progress of reactions where this compound is either a reactant or a product. nih.govresearchgate.netacs.org The technique allows for the direct analysis of the reaction mixture with minimal sample preparation. The compound can be readily detected in positive ion mode, often as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. The high sensitivity and specificity of LC-MS make it suitable for identifying the compound even at low concentrations within complex matrices. For example, in the synthesis of certain pharmaceutical intermediates, LC-MS/MS (tandem mass spectrometry) is employed to analyze reaction products, providing enhanced structural information through the fragmentation of selected precursor ions. nih.gov

Advanced Spectroscopic Characterization Techniques

A range of spectroscopic techniques are employed to elucidate the detailed atomic and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for confirming the structure of this compound by providing detailed information about the connectivity of hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum are characteristic of the compound's structure.

Published ¹H-NMR data for this compound, also known as 4-phenylbutyl methanesulfonate, consistently show characteristic peaks that confirm its structure. unibe.ch The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the butyl chain, and the methyl protons of the methanesulfonate group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (C₆H₅) | ~7.13 - 7.30 | multiplet | - | 5H |

| -CH₂-O- | ~4.18 - 4.29 | triplet | ~6.5 - 7.0 | 2H |

| -CH₂-Ph | ~2.67 | triplet | ~7.0 | 2H |

| -CH₂-CH₂-CH₂- | ~1.67 - 1.88 | multiplet | - | 4H |

| CH₃-SO₂- | ~2.98 - 3.15 | singlet | - | 3H |

Table 1: Representative ¹H-NMR Spectroscopic Data for this compound. unibe.ch

The downfield shift of the methylene protons adjacent to the oxygen atom (~4.2 ppm) is indicative of their connection to the electronegative sulfonate group. The singlet at approximately 2.98-3.15 ppm with an integration of 3H is a clear identifier of the methyl group of the methanesulfonate moiety. unibe.ch

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include those for the S=O stretching of the sulfonate group, C-O stretching, and vibrations associated with the aromatic ring. A reported IR spectrum for a related compound in a patent shows characteristic peaks at 1196 cm⁻¹ and 1151 cm⁻¹, which can be attributed to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, respectively. google.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The benzene ring gives rise to characteristic absorption bands in the ultraviolet region. A patent document reports a maximum absorption (λmax) at 279 nm for a closely related quinoline (B57606) compound containing the 4-phenylbutyloxy moiety, which is consistent with the electronic transitions of the phenyl group. google.com The presence of the sulfonate group is not expected to significantly alter the absorption profile in the UV-Vis region compared to the parent alcohol, 4-phenylbutanol.

Electrochemical and Other Emerging Analytical Techniques for Sulfonates

Electrochemical methods offer a promising avenue for the analysis of sulfonate esters, although specific applications for this compound are not yet widely reported. The electrochemical behavior of sulfonate esters is an area of active research, with studies exploring their reduction and oxidation potentials. These methods could potentially be developed into sensitive and selective sensors for the detection and quantification of sulfonate impurities in various matrices. The development of electrochemical sensors for related compounds suggests the feasibility of creating similar systems for this compound.

Development of Quantitative Analytical Methods for this compound

The development of robust and validated quantitative analytical methods is crucial for quality control and ensuring the purity of this compound, particularly in pharmaceutical applications where it may be an intermediate.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique for the quantitative analysis of this compound. Several research articles describe the use of HPLC to assess the purity of synthesized materials containing this compound, often with UV detection at 254 nm. acs.org For a formal quantitative method, a validation process according to ICH guidelines would be necessary, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

A typical quantitative HPLC method would involve:

Column: A reverse-phase column, such as a C18, is generally suitable.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm, provides good sensitivity.

Quantification: Quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to a calibration curve generated from standards of known concentration.

While specific validated methods for the routine quantification of this compound are not published in detail, the principles of HPLC method development and validation are well-established and can be readily applied to this compound.

Future Research Directions and Emerging Paradigms in Benzenebutanol, Methanesulfonate Research

Innovations in Synthetic Methodology for Benzenebutanol, Methanesulfonate (B1217627)

The synthesis of benzenebutanol, methanesulfonate, traditionally achieved through standard esterification of 4-phenyl-1-butanol (B1666560) with methanesulfonyl chloride, is ripe for innovation. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The pharmaceutical industry's push for greener and more rapid synthesis cycles serves as a model for this evolution. nih.gov

Key areas for development include:

Catalyst Development: Research into novel catalysts is a primary frontier. While post-synthetic sulfonation of polymers has been shown to create effective solid acid catalysts for esterification reactions, applying similar principles could lead to recyclable, heterogeneous catalysts for sulfonate ester synthesis, minimizing waste and simplifying purification. researchgate.net The use of metal oxide nanoparticles, synthesized through green methods using plant extracts like clove, presents a sustainable avenue for developing new catalytic systems. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity while reducing reaction times.

Alternative Reagents: Exploration of alternative sulfonating agents beyond traditional sulfonyl chlorides could mitigate the formation of corrosive byproducts like HCl. Reagents that offer different reactivity profiles or are more amenable to green chemistry principles are of significant interest.

Table 1: Potential Innovations in the Synthesis of this compound

| Innovation Area | Description | Potential Advantages |

|---|---|---|

| Green Catalysis | Use of recyclable solid acid catalysts or biologically-derived nanoparticle catalysts. researchgate.netmdpi.com | Reduced waste, easier product purification, improved sustainability. |

| Flow Chemistry | Transitioning from batch reactions to continuous flow systems. | Enhanced safety, superior process control, higher throughput and yield. |

| Novel Coupling Reactions | Exploring advanced coupling methods, such as variations of the Reformatsky Negishi reaction, could enable the synthesis of more complex sulfonate analogues. nih.gov | Access to a wider range of functionalized sulfonate esters with novel properties. |

Deeper Mechanistic Understanding of Sulfonate Reactivity

The sulfonate group is an excellent leaving group, a property central to its utility in organic synthesis. However, a detailed mechanistic understanding of its reactivity, particularly in complex biological or material systems, is still evolving. Future research will delve deeper into the kinetics and thermodynamics that govern the cleavage of the C-O bond in molecules like this compound.

One area of focus is the mechanism of reactions at solid-liquid interfaces, such as in heterogeneous catalysis. Studies on sulfonated polymers have shown that esterification can proceed via a Langmuir-Hinshelwood mechanism, where the chemisorption of the alcohol is the rate-determining step. researchgate.net Understanding how the structure of benzenebutanol and the nature of the reaction environment affect this mechanism is crucial.

Furthermore, the reactivity of sulfonate esters can be exquisitely controlled, as demonstrated in the design of self-immolative linkers for prodrugs. elsevierpure.com In one such system, a γ-aminopropylsulfonate linker remains stable until an enzymatic reaction triggers an intramolecular cyclization, releasing an active drug. elsevierpure.com This highlights how subtle structural changes can dictate reactivity pathways, a principle that could be applied to design "smart" materials or probes based on this compound that respond to specific stimuli.

Synergistic Integration of Computational and Experimental Research

The convergence of high-performance computing and empirical lab work represents a paradigm shift in chemical research. mdpi.com This synergy is particularly valuable for understanding complex molecules like this compound.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can predict molecular properties such as electrostatic potential and HOMO-LUMO energy gaps. acs.org These predictions can guide experimental work by identifying the most promising synthetic targets or reaction conditions. For instance, DFT calculations can elucidate how substituents on the benzene (B151609) ring of this compound might alter its electronic structure and, consequently, its reactivity. acs.org

Mechanism Elucidation: Simulating reaction pathways can provide insights into transition states and intermediates that are difficult or impossible to detect experimentally. Molecular dynamics (MD) simulations, for example, can model the behavior of molecules at a molecular level, offering a window into dynamic processes like solvent interactions or conformational changes during a reaction. acs.org

Data Interpretation: Advanced computational tools, including machine learning algorithms, can be used to analyze complex datasets from experimental techniques. acs.org This approach can help uncover subtle trends and correlations in spectroscopic or kinetic data, leading to a more refined understanding of the system.

Table 2: Integration of Computational and Experimental Techniques

| Technique | Application to this compound Research | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties, reaction energetics, and the influence of structural modifications on reactivity. | acs.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in solution, its interaction with catalysts, or its incorporation into larger systems like membranes. | acs.org |

| Dynamic DSC & Kinetic Analysis | Experimentally measure thermal properties and reaction kinetics (e.g., polymerization or degradation) to validate computational models. | acs.org |

| Machine Learning Algorithms | Analyze large experimental datasets to identify patterns, predict properties, and refine models for reactivity and function. | acs.org |

Development of Novel Analytical Probes and Detection Strategies

The development of sensitive and selective methods for detecting and quantifying sulfonate esters is crucial for both research and potential applications. Future work will likely focus on creating novel analytical probes that can function in complex environments, including biological systems.

One promising strategy involves designing molecules that produce a measurable signal upon specific cleavage of the sulfonate group. This concept is inspired by prodrugs that release a fluorescent or colored molecule following a targeted reaction. elsevierpure.com A probe based on this compound could be designed to react with a specific analyte, leading to the release of a reporter molecule.

Another avenue is the development of strategies for capturing and identifying proteins or other biomolecules that have been modified by sulfonates. The challenge is analogous to the detection of sulfenic acid-modified proteins, where various probes and experimental methods are being explored to selectively capture these transient species for analysis. nih.gov These approaches could be adapted to create enrichment strategies for targets of this compound in proteomic studies.

Expanding the Interdisciplinary Applications of Sulfonate Chemistry

The versatility of the sulfonate group suggests that this compound could find applications in diverse scientific and technological fields beyond its traditional role as a synthetic intermediate.

Biomaterials: Sulfonated molecules are increasingly used to modify biomaterials to enhance their properties. mdpi.com The introduction of sulfonate groups can increase water solubility and create surfaces that influence cellular responses like adhesion and proliferation. mdpi.com this compound could be used as a reagent to sulfonate the surface of polymers or nanoparticles, creating novel materials for tissue engineering, drug delivery, or medical implants. The presence of sulfate (B86663) groups in the body's own connective tissue matrix underscores their biological relevance. nih.gov

Materials Science: Sulfonate-containing polymers are critical components in technologies like proton-exchange membranes for fuel cells. Research into using this compound as a monomer or modifying agent for advanced polymers could lead to new materials with tailored thermal and conductive properties.

Environmental Science: Functionalized materials containing sulfonate groups are being explored for environmental remediation. For example, zwitterionic polymers with sulfonate groups can be used to create hydrophilic, anti-fouling coatings for water filtration membranes. mdpi.com this compound could serve as a building block for such functional coatings.

The future of research on this compound lies in the creative application of new tools and the integration of knowledge from different disciplines. By embracing innovative synthesis, deep mechanistic studies, computational modeling, and a broad perspective on applications, the scientific community can unlock the full potential of this versatile chemical compound.

Q & A

Q. What biodegradation pathways are hypothesized for benzenebutanol methanesulfonate in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.